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molecular formula C11H18O B8345973 6,8-Dimethyl-3,5-nonadien-2-one

6,8-Dimethyl-3,5-nonadien-2-one

Cat. No. B8345973
M. Wt: 166.26 g/mol
InChI Key: UEHONTCNOHEQEF-UHFFFAOYSA-N
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Patent
US04198532

Procedure details

200 g of freshly distilled 6,8-dimethyl-3,5-nonadien-2-one and 2 g of copper chromite are placed in a 1 liter steel autoclave which is provided with a magnetic stirrer (Autoclave Engineers, Inc.). The autoclave is flushed with hydrogen and it is firstly placed under a pressure of 30 bar of hydrogen. The autoclave is now heated rapidly to 100° C. and then slowly within 3 hours to 170° C. The pressure is then adjusted to 50 bar and the temperature is fixed at 200° C. The theoretical amount of hydrogen to be absorbed amounts to 90 liters. The autoclave is held at a pressure of 50 atmospheres and in a temperature range between 180°-200° C. After 5 hours, 7% of unsaturated material is still present in the mixture. The hydrogenation is continued for a further 6 hours in order to reduce the amount of non-hydrogenated product to 0.2%. The resulting crude product is separated from the catalyst by filtration and then distilled. There are obtained 171 g (83%) of chemically pure 2,4-dimethyl-nonan- 8-ol of boiling point 91° C./6 mmHg; nD20 =1.4368. 136 g of this product are designated at being olfactorily good (yield 83% or 65.7% respectively).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two
[Compound]
Name
steel
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:3][CH:4]=[CH:5][C:6](=[O:8])[CH3:7]>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:12][CH:10]([CH2:9][CH:2]([CH3:1])[CH2:3][CH2:4][CH2:5][CH:6]([OH:8])[CH3:7])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC=CC(C)=O)CC(C)C
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Three
Name
steel
Quantity
1 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is provided with a magnetic stirrer (Autoclave Engineers, Inc.)
CUSTOM
Type
CUSTOM
Details
The autoclave is flushed with hydrogen and it
CUSTOM
Type
CUSTOM
Details
is fixed at 200° C
CUSTOM
Type
CUSTOM
Details
The theoretical amount of hydrogen to be absorbed amounts to 90 liters
CUSTOM
Type
CUSTOM
Details
is held at a pressure of 50 atmospheres and in a temperature range between 180°-200° C
WAIT
Type
WAIT
Details
The hydrogenation is continued for a further 6 hours in order
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The resulting crude product is separated from the catalyst by filtration
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C)CC(CCCC(C)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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